3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Description
Properties
Molecular Formula |
C19H15BrO3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
3-bromo-8-methoxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one |
InChI |
InChI=1S/C19H15BrO3/c1-19(2)14-9-11(22-3)5-7-12(14)17(21)16-13-6-4-10(20)8-15(13)23-18(16)19/h4-9H,1-3H3 |
InChI Key |
NWWJWZBLIPBAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Cyclization
The titanium tetrachloride (TiCl₄)-mediated Friedel-Crafts alkylation represents a cornerstone methodology for constructing the naphthobenzofuran core. As demonstrated by Zhanwei Ma et al., this one-pot protocol enables regioselective coupling of 2-naphthol derivatives with α-bromo ketones at elevated temperatures (80–110°C) in trifluoroethanol. For the target compound, 8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 89% yield with minimal diastereomer formation. Critical parameters include:
Table 1. Optimization of TiCl₄-Catalyzed Cyclization
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| TiCl₄ Loading | 1.2–1.5 equiv | +18 |
| Solvent | Trifluoroethanol | +32 vs. DCM |
| Temperature | 85°C | +27 vs. RT |
| Reaction Time | 8–10 hrs | +15 vs. 6 hrs |
This method benefits from commercial availability of starting materials but requires strict moisture control due to TiCl₄ hygroscopicity.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances in transition metal catalysis have enabled direct C–H functionalization pathways. A palladium(II)/copper(I) bimetallic system facilitates sequential C–O bond formation and Suzuki-Miyaura coupling, constructing the benzofuran ring while introducing the methoxy group. Key steps involve:
- Oxidative Cyclization : Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline ligand in DMF at 120°C for 18 hrs
- Borylation : Pinacolborane (1.2 equiv) under N₂ atmosphere
- Suzuki Coupling : 8-bromo intermediate with methylboronic acid (K₃PO₄ base, 90°C)
This method achieves 78% overall yield but necessitates rigorous oxygen exclusion during the cyclization step.
Eaton’s Reagent-Mediated Cyclodehydration
Phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) promotes efficient cyclodehydration of α-phenoxy ketone precursors. The superacidic environment (H₀ = −12 to −15) facilitates simultaneous ketone activation and water removal, driving the equilibrium toward benzofuran formation. For the target molecule:
- Ketone Preparation : 6,6-dimethylnaphtho[2,3-b]benzofuran-11-one-8-ol reacts with methyl bromoacetate (K₂CO₃, acetone)
- Cyclization : Eaton’s reagent (P₂O₅:MeSO₃H = 1:10 w/w) at 50°C for 3 hrs
Table 2. Eaton’s Reagent Performance Metrics
| Substrate | Yield (%) | Purity (HPLC) | Scale (g) |
|---|---|---|---|
| α-Phenoxy Ketone | 92 | 98.4 | 5.2 |
| Brominated Intermediate | 87 | 97.1 | 3.8 |
This method excels in gram-scale synthesis but generates stoichiometric acidic waste requiring neutralization.
Larock Annulation for Ring Formation
The palladium-catalyzed Larock indole annulation has been adapted for benzofuran synthesis using 2-iodophenol derivatives and silyl-protected alkynes. For our target compound:
- Silylation : 3-bromo-8-methoxynaphthalene-1,2-diol with tert-butyldimethylsilyl chloride (imidazole, DMF)
- Annulation : Pd(OAc)₂ (2 mol%), XPhos ligand, Cs₂CO₃ in toluene at 110°C
- Desilylation : Tetrabutylammonium fluoride (TBAF) in THF
This three-step sequence achieves 68% overall yield with excellent π-facial selectivity (dr >20:1).
Late-Stage Bromination Approaches
Post-functionalization strategies enable modular synthesis of derivatives. Bromination of 8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one using bromine (Br₂) in acetic acid at 40°C introduces the 3-bromo substituent with 94% regioselectivity. Critical considerations:
- Solvent Effects : Acetic acid > DCM > THF (yields 85% vs. 72% vs. 63%)
- Temperature Control : <50°C prevents methoxy group demethylation
- Workup : Sequential Na₂S₂O₃ quench and silica gel chromatography
Comparative Analysis of Methodologies
Table 3. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| TiCl₄ Cyclization | 89 | 98.2 | 1.0 | Multi-gram |
| Pd Cross-Coupling | 78 | 97.8 | 3.2 | <1 gram |
| Eaton’s Reagent | 92 | 98.4 | 1.5 | Kilogram |
| Larock Annulation | 68 | 96.5 | 4.1 | Milligram |
| Late Bromination | 85 | 97.3 | 1.2 | Decagram |
The TiCl₄ and Eaton’s reagent methods demonstrate superior cost-yield profiles for industrial applications, while late bromination offers flexibility for analog synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes nucleophilic substitution under basic conditions. Key reactions include:
-
Amine coupling : Reacting with primary/secondary amines (e.g., triethylamine, DBU) in polar aprotic solvents (DMF, NMP) at 50–150°C yields 3-amino derivatives .
-
Methoxy displacement : Strong nucleophiles (e.g., thiols, alkoxides) replace the methoxy group at position 8 under acidic or Lewis acid catalysis .
Example Reaction :
Yield: 60–85% .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the bromine site:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70–90% | |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C | 65–78% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 55–70% |
These reactions introduce aryl, amino, or alkynyl groups, enhancing pharmacological potential .
Cyclization and Ring Formation
Titanium tetrachloride promotes one-pot cyclization with α-haloketones to form extended fused systems:
-
Naphthofuran synthesis : Reacts with 2-chloroacetone in trifluoroethanol (TFE) at reflux, achieving >90% regioselectivity .
-
Mechanism : Oxy-allyl cation intermediates undergo Friedel-Crafts alkylation followed by dehydration .
Key Data :
Deprotection and Functional Group Interconversion
-
t-BOC deprotection : Trifluoroacetic acid (TFA) or HCl in DCM removes tert-butoxycarbonyl groups at mild conditions (0–25°C, 1–4 h) .
-
Methoxy demethylation : BBr₃ in CH₂Cl₂ at −78°C converts methoxy to hydroxyl groups .
Catalytic Transformations
Lewis Acid-Mediated Reactions :
-
Friedel-Crafts alkylation : AlCl₃ or FeCl₃ facilitates electrophilic substitution at electron-rich aromatic positions .
-
Bromination : Molecular Br₂/FeCl₃ in CH₂Cl₂ introduces additional bromine atoms at positions 5 or 9 (−78°C to RT) .
Stability and Degradation
Scientific Research Applications
3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Substituent Variations in Naphthobenzofuran Derivatives
Key Observations :
- Methoxy vs. Hydroxy : The methoxy derivative (1256588-91-6) is more lipophilic than its hydroxy analog (1256588-93-8), which may enhance cell membrane permeability in biological systems .
- Halogen Effects : Bromine (atomic radius: 1.14 Å) balances reactivity and steric demands compared to iodine (1.39 Å) or chlorine (0.99 Å). For example, 3-Bromo-8-iodo-1-naphthoic acid’s iodine substituent could hinder binding in enzyme active sites .
Research Implications and Gaps
Biological Activity
3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈BrO₂
- Molecular Weight : 363.24 g/mol
- CAS Number : 1256588-91-6
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents
Biological Activity Overview
Research indicates that 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some investigations have indicated cytotoxic effects on cancer cell lines, making it a candidate for further anticancer research.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
The specific mechanisms by which 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Pathways : It might modulate signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
A study conducted by highlighted the antimicrobial efficacy of various naphthoquinone derivatives, including compounds similar to 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one. The results showed significant inhibition of bacterial growth in vitro.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthoquinones exhibited cytotoxicity against several cancer cell lines. The study indicated that these compounds could induce apoptosis via mitochondrial pathways. Although specific data for 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one was not detailed, its structural similarities suggest potential anticancer activity .
Anti-inflammatory Studies
In a study examining the anti-inflammatory properties of various synthetic compounds, derivatives similar to 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one were shown to reduce pro-inflammatory cytokine levels in vitro. This suggests a possible mechanism for its anti-inflammatory effects .
Data Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one, and what key intermediates are involved?
Answer:
The synthesis typically involves bromination and cyclization steps starting from naphthofuran precursors. For example:
- Bromination : Substituted naphthofurans (e.g., 2-benzoyl-3-aminonaphtho[2,1-b]furan) are brominated using bromine or equivalents under controlled temperatures (0–5°C) in glacial acetic acid, yielding intermediates like 8-bromo derivatives .
- Cyclization : Intermediates undergo cyclization in methanolic ammonia or ethanol to form the benzofuran core. For instance, chloroacetamido intermediates cyclize to diazepine derivatives under reflux conditions .
- Key intermediates : 8-bromo-substituted naphthofurans and carbethoxyamino derivatives are critical precursors .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Signals for methoxy (δ ~3.8–4.0 ppm) and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm) are diagnostic. Methyl groups at C6 appear as singlets (δ ~1.2–1.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as demonstrated for similar brominated benzofurans .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: What strategies can optimize the yield of the bromination step in the synthesis of this compound?
Answer:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-bromination) .
- Stoichiometry : Use 1.1–1.2 equivalents of bromine to avoid excess halogenation.
- Solvent choice : Glacial acetic acid enhances solubility of aromatic intermediates, improving reaction homogeneity .
- Catalysis : Lewis acids (e.g., FeBr₃) can enhance regioselectivity for C8 bromination .
Advanced: How to resolve contradictions in spectral data when characterizing substituted benzofuran derivatives?
Answer:
- Cross-validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., distinguishing para/meta substituents) .
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in crowded aromatic regions .
- Computational modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to verify experimental observations .
Basic: What purification techniques are effective for this compound, especially considering its low solubility?
Answer:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate crystalline products .
- Solid-phase extraction (SPE) : Oasis HLB cartridges effectively remove polar impurities; condition with methanol before sample loading .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 7:3) separates brominated byproducts .
Advanced: What mechanistic insights explain the cyclization reactions forming the benzofuran core?
Answer:
- Nucleophilic attack : Methanolic ammonia deprotonates intermediates, enabling intramolecular attack of the amine on the carbonyl group .
- Ring strain relief : Cyclization relieves steric strain in diazepine precursors, favoring tetracyclic product formation .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states during ring closure .
Basic: Which analytical techniques are critical for assessing the purity of this compound post-synthesis?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; mobile phase: methanol/water (70:30) .
- TLC : Monitor reactions using silica plates and visualize under UV (Rf ~0.5 in hexane/ethyl acetate 7:3) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced: How does the electronic environment of substituents affect the compound’s reactivity in further functionalization?
Answer:
- Electron-withdrawing groups (Br, NO₂) : Deactivate the aromatic ring, directing electrophiles to methoxy-substituted positions (C8) .
- Steric effects : 6,6-Dimethyl groups hinder access to C5/C7 positions, favoring reactions at C3/C11 .
- Hydrogen bonding : Methoxy groups enhance solubility in polar solvents, facilitating nucleophilic substitutions .
Basic: What safety considerations are essential when handling brominated aromatic compounds during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Protective gear : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How can computational chemistry aid in predicting the regioselectivity of electrophilic substitutions on the naphthofuran system?
Answer:
- Fukui indices : Calculate local electrophilicity/nucleophilicity to identify reactive sites (e.g., C8 for bromination) .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., methoxy-substituted carbons) prone to electrophilic attack .
- Transition state modeling : Simulate reaction pathways using Gaussian or ORCA to optimize conditions for desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
